molecular formula C7H12O4S B1205431 Erysulfone CAS No. 98043-36-8

Erysulfone

Cat. No. B1205431
CAS RN: 98043-36-8
M. Wt: 192.24 g/mol
InChI Key: JFRLEINDXGJNJV-ZCFIWIBFSA-N
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Description

Erysulfone is a natural product found in Erysimum inconspicuum with data available.

Scientific Research Applications

Pharmacological Chaperone Therapy

Erysulfone's application in pharmacological chaperone therapy (PCT) shows promise. PCT involves the use of chaperone molecules that aid in the folding of mutated enzymes, improving their stability and lysosomal trafficking. This is crucial in treating lysosomal storage diseases (LSDs) like Fabry, Gaucher, and Pompe disease (Parenti, 2009).

Enzyme Replacement Therapy

In enzyme replacement therapy (ERT), erysulfone and similar compounds have shown effectiveness. This therapy uses recombinant enzymes to replace deficient ones, particularly in metabolic disorders such as MPS II or Hunter syndrome. ERT has been a major advance, though it faces challenges like insufficient biodistribution and high costs (Garcia et al., 2007).

Treatment of Type 2 Diabetes

In the context of treating type 2 diabetes, erysulfone has shown potential. It helps reduce endoplasmic reticulum stress in cells and animals, leading to the normalization of hyperglycemia and restoration of systemic insulin sensitivity. This indicates its possible role in enhancing the adaptive capacity of the endoplasmic reticulum, offering new treatment avenues for type 2 diabetes (Özcan et al., 2006).

Metabolic Profiling

The metabolic profiling of erysulfone has been conducted using advanced techniques like ultra-high performance liquid chromatography. This research contributes to understanding the metabolism and characteristics of erysulfone in vivo, providing crucial data for future research and potential clinical applications (Li et al., 2018).

properties

CAS RN

98043-36-8

Product Name

Erysulfone

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(5R)-5-(2-methylsulfonylethyl)oxolan-2-one

InChI

InChI=1S/C7H12O4S/c1-12(9,10)5-4-6-2-3-7(8)11-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

JFRLEINDXGJNJV-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@H]1CCC(=O)O1

SMILES

CS(=O)(=O)CCC1CCC(=O)O1

Canonical SMILES

CS(=O)(=O)CCC1CCC(=O)O1

synonyms

6-methylsulfonyl-4-hydroxyhexanoic acid lactone
erysulfone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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